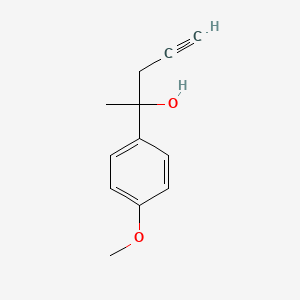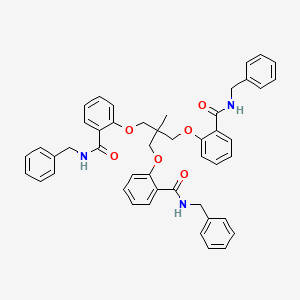
4'-C-ethenyl-Cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-C-ethenyl-Cytidine is a modified nucleoside where the ribose sugar’s 4’ carbon is substituted with an ethenyl group. This modification alters the chemical and biological properties of the nucleoside, making it a valuable compound for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-C-ethenyl-Cytidine typically involves the modification of cytidineThe final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of 4’-C-ethenyl-Cytidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: 4’-C-ethenyl-Cytidine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form different functional groups.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield aldehydes or carboxylic acids, while reduction will yield ethyl derivatives .
科学的研究の応用
4’-C-ethenyl-Cytidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into RNA for studying RNA structure and function.
Medicine: Potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Used in the production of modified nucleotides for various biotechnological applications.
作用機序
The mechanism of action of 4’-C-ethenyl-Cytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include RNA polymerases and reverse transcriptases, and the pathways involved are those related to nucleic acid synthesis and repair .
類似化合物との比較
4’-C-ethynyl-Cytidine: Similar structure but with an ethynyl group instead of an ethenyl group.
5-ethynyl-2’-deoxyuridine: Another nucleoside analog with modifications at different positions.
Uniqueness: 4’-C-ethenyl-Cytidine is unique due to its specific modification at the 4’ position, which imparts distinct chemical and biological properties compared to other nucleoside analogs. This makes it particularly useful for specific applications in research and therapy .
特性
分子式 |
C11H15N3O5 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4S,5R)-5-ethenyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H15N3O5/c1-2-11(5-15)8(17)7(16)9(19-11)14-4-3-6(12)13-10(14)18/h2-4,7-9,15-17H,1,5H2,(H2,12,13,18)/t7-,8+,9-,11-/m1/s1 |
InChIキー |
UFDRZUUSSYKVPV-PKIKSRDPSA-N |
異性体SMILES |
C=C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)CO |
正規SMILES |
C=CC1(C(C(C(O1)N2C=CC(=NC2=O)N)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)
![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)



![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)

![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)
